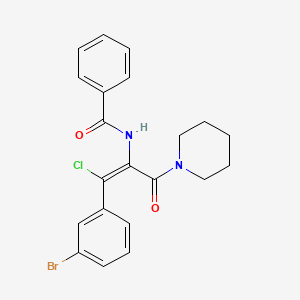

(Z)-N-(1-(3-Bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide

Description

Properties

CAS No. |

1800044-78-3 |

|---|---|

Molecular Formula |

C21H20BrClN2O2 |

Molecular Weight |

447.8 g/mol |

IUPAC Name |

N-[(Z)-1-(3-bromophenyl)-1-chloro-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide |

InChI |

InChI=1S/C21H20BrClN2O2/c22-17-11-7-10-16(14-17)18(23)19(21(27)25-12-5-2-6-13-25)24-20(26)15-8-3-1-4-9-15/h1,3-4,7-11,14H,2,5-6,12-13H2,(H,24,26)/b19-18- |

InChI Key |

PVKDZOSYUNLWCQ-HNENSFHCSA-N |

Isomeric SMILES |

C1CCN(CC1)C(=O)/C(=C(\C2=CC(=CC=C2)Br)/Cl)/NC(=O)C3=CC=CC=C3 |

Canonical SMILES |

C1CCN(CC1)C(=O)C(=C(C2=CC(=CC=C2)Br)Cl)NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

(Z)-N-(1-(3-Bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide, with the CAS number 1323140-63-1, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant data tables and research findings.

The molecular formula of this compound is with a molecular weight of 382.88 g/mol. The structure features a bromophenyl group, a piperidine moiety, and a chloro-ketone functional group that may contribute to its biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing similar structural motifs. For instance, derivatives with halogen substitutions have shown significant inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli , indicating strong antibacterial potential .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| (Z)-N-(1-(3-Bromophenyl)... | 0.0039 | S. aureus |

| Related piperidine derivatives | 0.025 | E. coli |

Antifungal Activity

The compound has also been evaluated for antifungal activity. Similar piperidine derivatives demonstrated effectiveness against Candida albicans and other fungal pathogens, with MIC values ranging from 3.125 to 100 mg/mL . This suggests that the presence of the piperidine ring in conjunction with halogenated phenyl groups enhances antifungal efficacy.

| Compound | MIC (mg/mL) | Target Fungi |

|---|---|---|

| (Z)-N-(1-(3-Bromophenyl)... | 3.125 | C. albicans |

| Other piperidine derivatives | 100 | Various fungal strains |

Anticancer Activity

In addition to its antimicrobial properties, there is emerging evidence supporting the anticancer potential of this compound class. Research indicates that similar compounds exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted on a series of piperidine derivatives found that those with electron-withdrawing groups showed enhanced antibacterial activity compared to their non-substituted counterparts. The study reported that the introduction of bromine and chlorine atoms significantly increased the potency against both Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Mechanisms

Another investigation into the anticancer effects of similar benzamide derivatives revealed that these compounds can inhibit tumor growth in vitro by inducing apoptosis in cancer cells. The study utilized various cancer cell lines, demonstrating that compounds with structural similarities to (Z)-N-(1-(3-Bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide exhibited IC50 values in the micromolar range .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The 3-bromophenyl group in the target compound introduces steric bulk and enhanced electronegativity compared to 2-fluorophenyl or 2-methylphenyl analogs. Bromine’s larger atomic radius and polarizability may improve hydrophobic interactions or halogen bonding in biological systems .

Computational Predictions

- Chemical Similarity : Structural similarity metrics (e.g., Tanimoto coefficients) may group these analogs, but functional diversity arises from substituent-specific interactions .

- Virtual Screening : ChemGPS-NP models outperform traditional similarity-based approaches in identifying analogs with optimal bioactivity and permeability ().

- Property Prediction : XGBoost models (RMSE: 9.091 K, R²: 0.928) could predict properties like solubility or critical temperatures for these compounds, though validation is required .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.